molecular formula C12H22O11 B051086 beta-Lactose CAS No. 5965-66-2

beta-Lactose

Cat. No.: B051086
CAS No.: 5965-66-2
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-DCSYEGIMSA-N
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Description

beta-Lactose is a disaccharide sugar and a crucial isomer of lactose, predominantly found in the amorphous solid state. Its primary research value lies in its role as a defined carbon source in selective bacterial and fungal cell culture media, facilitating the study of microbial metabolism and proliferation. In biochemistry, this compound serves as a fundamental substrate for investigating the kinetics and mechanism of the enzyme beta-galactosidase, a critical system in molecular biology and a common reporter gene assay. Furthermore, it is extensively utilized in pharmaceutical and food science research as an excipient and a model compound. Its applications include studying the compaction properties of powders, the mechanics of tablet formation, and the Maillard reaction. Due to its reducing sugar nature, it is also valuable in glycation studies and the analysis of advanced glycation endproducts (AGEs). This product is provided as a high-purity, white crystalline powder to ensure reproducibility and reliability in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
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DSSTOX Substance ID

DTXSID2023193, DTXSID5058723
Record name Lactose
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Record name beta-D-Lactose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-D-Lactose
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CAS No.

5965-66-2, 63-42-3
Record name β-Lactose
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Record name .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
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Record name 4-O-β-D-galactopyranosyl-β-D-glucopyranose
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Record name .BETA.-LACTOSE
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Record name beta-Lactose
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Preparation Methods

Process Overview

The autoclave method converts alpha-lactose hydrate (α\alpha-lactose·H2_2O) to this compound through controlled dehydration and recrystallization. Key steps include:

  • Charging a steam-jacketed autoclave with crystalline alpha-lactose hydrate.

  • Heating to 93.5–130°C to liberate water of crystallization.

  • Retaining released water vapor to create a supersaturated microenvironment.

  • Allowing this compound nucleation and crystal growth over 30–60 minutes.

  • Gradually venting residual moisture to recover anhydrous this compound.

Operational Parameters and Optimization

Critical variables influencing conversion efficiency:

ParameterOptimal RangeImpact on Conversion
Temperature110–125°CHigher temps accelerate dehydration but risk caramelization
Autoclave fill ratio60–75% capacityEnsures adequate headspace for vapor recirculation
Agitation speed20–40 rpmPrevents localized caking while minimizing crystal fracture
Venting rate5–15 min durationRapid venting induces beta-form stabilization

The process achieves 85–92% conversion to this compound, with residual alpha-lactose content dependent on cooling kinetics during venting.

Advantages and Industrial Applicability

This method’s principal strength lies in its compatibility with standard pharmaceutical-grade autoclaves, requiring minimal retrofitting for lactose production. However, batch processing limitations and energy-intensive heating phases constrain throughput to 50–100 kg/cycle in commercial implementations.

Extruder-Based Mechanothermal Conversion Method

Principle of Operation

The extruder method employs shear forces and controlled thermal input to induce solid-state isomerization:

  • Pre-blending alpha-lactose with 1.5–15% (w/w) water.

  • Feeding mixture into twin-screw extruder with temperature-zoned barrels.

  • Subjecting material to 100–200°C and 5–40 kg/cm2^2 pressure for 3–10 seconds.

  • Flash-evaporating residual moisture at die exit.

  • Milling extrudate to 80–120 µm particles.

Critical Process Variables

VariableEffect on this compound Yield
Screw speedHigher speeds (300–400 rpm) enhance mixing but reduce residence time
Water content5–8% optimal for plasticization without gelatinization
Die geometryNarrow dies (L/D=4:1) increase shear-induced crystallization

This continuous process achieves 88–90% conversion efficiency, producing this compound with <3% moisture content suitable for direct tableting.

Scalability and Production Efficiency

Modern twin-screw extruders process 500–1,000 kg/hr, representing a 10x throughput increase over autoclave methods. Energy consumption metrics favor extruders at 0.8–1.2 kWh/kg versus 2.5–3.5 kWh/kg for autoclaves.

Comparative Analysis of Modern Preparation Techniques

MetricAutoclave MethodExtruder Method
Capital cost$150,000–$300,000$500,000–$800,000
Operating costHigh (batch)Low (continuous)
Conversion yield85–92%88–90%
Particle size controlLimitedPrecise (die design)
Thermal degradationUp to 5%<1%

Scientific Research Applications

Food Industry Applications

Lactose Hydrolysis
One of the primary applications of beta-lactose is in the production of lactose-free dairy products. The enzyme β-galactosidase hydrolyzes lactose into its constituent monosaccharides, glucose and galactose, making it digestible for lactose-intolerant individuals. This process not only improves the palatability of dairy products but also enhances their sweetness without adding sugar .

Whey Treatment
this compound plays a crucial role in the treatment of whey, a byproduct of cheese manufacturing. The hydrolysis of lactose in whey using β-galactosidase helps reduce its environmental impact by converting it into more manageable forms and preventing water pollution . This process also allows for the recovery of valuable proteins and other nutrients from whey, contributing to sustainable dairy practices.

Prebiotic Potential
this compound is recognized for its prebiotic properties. It can stimulate the growth of beneficial gut bacteria, promoting digestive health. This application is particularly significant as consumers increasingly seek functional foods that support gut microbiota .

Pharmaceutical Applications

Excipient in Drug Formulations
In pharmaceuticals, this compound is commonly used as an excipient due to its excellent binding properties and stability. It serves as a filler in tablet formulations and enhances the flow properties of powders . The stability of this compound under various storage conditions is crucial for maintaining the efficacy of pharmaceutical products .

Controlled Release Systems
this compound has been explored in controlled release drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients allows for sustained release profiles, improving therapeutic outcomes . Research indicates that modifications to this compound can further enhance its performance in these applications.

Biotechnological Applications

Bioconversion Processes
this compound is utilized in bioconversion processes where it serves as a substrate for microbial fermentation. For instance, certain strains of yeast and bacteria can convert this compound into biofuels or other value-added products like ethanol . This application highlights this compound's potential role in sustainable energy solutions.

Production of Glycosylated Products
The enzymatic conversion of this compound can lead to glycosylated compounds that have various industrial applications. These compounds are often used as sweeteners or flavor enhancers in food products and can also exhibit health benefits such as antioxidant properties .

Case Studies

Study Reference Application Focus Findings
Hsu et al., 2005Lactose HydrolysisIdentified high enzyme activity from Bifidobacterium strains for effective lactose hydrolysis in dairy products.
Rodríguez et al., 2006Ethanol ProductionDemonstrated that β-galactosidase from recombinant yeast increased ethanol yield during fermentation processes.
Domingues et al., 2005Protein RecoveryShowed that ultrafiltration combined with β-galactosidase treatment effectively recovered high-value whey proteins.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceuticals : this compound’s compressibility and flow properties make it ideal for direct-compression tablet formulations .
  • Food Industry : this compound’s solubility and mild sweetness are exploited in ice cream and condensed milk to prevent crystallization .
  • Interactions with Sucrose : The presence of sucrose reduces lactose solubility, a critical consideration in confectionery and dairy blends .

Biological Activity

Beta-lactose, a disaccharide sugar found predominantly in milk, consists of one molecule of glucose and one molecule of galactose. It plays a significant role in human nutrition and has various biological activities that impact digestion, metabolism, and gut health. This article explores the biological activity of this compound, including its enzymatic breakdown, effects on gut microbiota, and implications for lactose intolerance.

Enzymatic Breakdown

The primary enzyme responsible for the hydrolysis of this compound is beta-galactosidase , which catalyzes the conversion of lactose into its constituent monosaccharides. This process is crucial for individuals with lactose intolerance, where insufficient lactase enzyme production leads to malabsorption of lactose.

Key Findings

  • Beta-Galactosidase Activity : Studies have shown that beta-galactosidase activity varies significantly among different bacterial species in the human gut. For instance, a study indicated that up to 80.6% of cultured bacteria in fecal samples from lactose-intolerant subjects exhibited beta-galactosidase activity, suggesting a robust capacity for lactose fermentation in the colon .
  • Enzyme Replacement Therapy : Research has demonstrated that administering beta-galactosidase derived from Aspergillus niger significantly reduces symptoms of lactose intolerance. In a double-blind crossover study involving 16 adults, those who consumed milk supplemented with this enzyme showed lower hydrogen breath test results, indicating improved lactose digestion compared to a placebo .

Impact on Gut Microbiota

This compound serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria . This effect is particularly important for maintaining gut health and preventing dysbiosis.

Research Insights

  • Prebiotic Effects : In vitro studies have indicated that lactose enhances the levels of gastrointestinal antimicrobial peptides, contributing to a healthier gut microbiome by supporting beneficial bacterial populations .
  • Microbial Fermentation : The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are vital for colon health and may help mitigate inflammation .

Case Studies and Clinical Implications

Several clinical studies have explored the implications of this compound consumption in individuals with varying levels of lactase activity.

StudyPopulationInterventionOutcome
Cuatrecasas et al. (1970)11 subjects (lactose malabsorbers)150 g/day lactose for 45 daysNo change in lactase activity observed
Keusch et al. (1984)50 Thai marines25 g lactose twice daily for 22-38 daysNo significant change in lactase activity
Lactase-deficient Nigerian students6 adultsGradual increase from 5 to 100 g/day for 6 monthsNo improvement in lactose tolerance test (LTT)

These studies collectively suggest that dietary interventions involving this compound do not consistently enhance lactase activity or improve symptoms in individuals with lactose malabsorption.

Q & A

Q. What are the primary spectroscopic techniques for distinguishing β-lactose from its anomers, and how are they applied experimentally?

β-Lactose (4-O-β-D-galactopyranosyl-β-D-glucopyranose) is differentiated from α-lactose using nuclear magnetic resonance (NMR) spectroscopy. The axial vs. equatorial orientation of the hydroxyl group at the anomeric carbon (C1 of glucose) produces distinct chemical shifts in 1^1H and 13^13C NMR spectra. For example, the β-anomer’s C1 resonance appears near 97 ppm, while the α-anomer’s is near 93 ppm . X-ray diffraction further confirms crystalline structure differences, with β-lactose forming a monohydrate system .

Q. How is β-lactose synthesized and purified for use in in vitro enzymatic studies?

β-Lactose is typically isolated via crystallization from supersaturated aqueous solutions at temperatures below 93.5°C, favoring β-anomer stability. Purification involves repeated recrystallization and lyophilization to remove α-lactose and impurities. Purity is validated using high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., aminopropyl silica) and refractive index detection .

Q. What role does β-lactose play in bacterial metabolism, and how is this modeled in experimental systems?

β-Lactose serves as a carbon source for lactose-metabolizing bacteria (e.g., E. coli). Experimental models use minimal media with β-lactose as the sole carbohydrate, coupled with lacZ (β-galactosidase) activity assays. Growth curves and enzyme kinetics (e.g., Michaelis-Menten parameters) are measured to study catabolic efficiency .

Advanced Research Questions

Q. How do conflicting reports on β-lactose’s thermodynamic stability under varying humidity conditions inform experimental design?

Studies report discrepancies in β-lactose’s hygroscopicity, with some showing crystallization at >50% relative humidity (RH) and others observing amorphous phase formation. To resolve this, controlled humidity chambers paired with dynamic vapor sorption (DVS) and differential scanning calorimetry (DSC) are used. Experimental protocols must standardize equilibration time (≥24 hrs) and temperature (25°C ± 1°C) to ensure reproducibility .

Q. What statistical approaches are recommended for meta-analysis of β-lactase enzyme kinetics across heterogeneous studies?

Meta-analyses of KmK_m and VmaxV_{max} values require heterogeneity testing (Cochran’s Q, I2I^2 statistic). Fixed- or random-effects models are selected based on heterogeneity thresholds (I2>50%I^2 > 50\% supports random effects). Sensitivity analyses exclude outliers (e.g., studies using non-purified β-lactose) to reduce bias. Software like RevMan or R’s metafor package implements these methods .

Q. How can contradictions in β-lactose’s role in biofilm formation be addressed methodologically?

Conflicting data on β-lactose’s inhibition/promotion of biofilms may stem from strain-specific responses or media composition. A standardized workflow includes:

  • Strain selection : Use type strains (e.g., Pseudomonas aeruginosa PAO1) with documented lactose metabolism.
  • Media control : Eliminate confounding carbon sources (e.g., glucose) via HPLC validation.
  • Biofilm quantification : Combine crystal violet assays with confocal microscopy for 3D structural analysis .

Methodological Guidance Tables

Technique Application to β-Lactose Research Key Parameters References
NMR SpectroscopyAnomeric configuration validation13^13C chemical shifts (C1: 97 ppm β)
HPLC-Purity AnalysisSeparation of β/α-lactoseColumn: NH2_2-silica; Mobile phase: 75% ACN
Dynamic Vapor Sorption (DVS)Hygroscopicity profilingRH range: 0–90%; Step: 10% RH

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Lactose
Reactant of Route 2
beta-Lactose

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